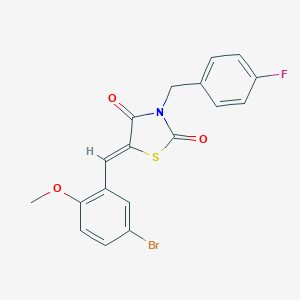![molecular formula C20H14BrClN2O4 B302225 methyl 4-{5-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-furyl}-2-chlorobenzoate](/img/structure/B302225.png)
methyl 4-{5-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-furyl}-2-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{5-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-2-chlorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a furan ring, a benzoate ester, and a hydrazinylidene moiety, making it an interesting subject for chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{5-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-furyl}-2-chlorobenzoate typically involves multiple steps, including the formation of the furan ring, the introduction of the benzoate ester, and the coupling of the hydrazinylidene group. Common synthetic routes may involve:
Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzoate Ester: Esterification reactions are used to introduce the benzoate group.
Coupling of the Hydrazinylidene Group: This step may involve the use of coupling reagents and catalysts to form the desired hydrazinylidene linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 4-{5-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-2-chlorobenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the bromophenyl and chlorobenzoate moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
Methyl 4-{5-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-2-chlorobenzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It may be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of methyl 4-{5-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-furyl}-2-chlorobenzoate involves its interaction with specific molecular targets. The hydrazinylidene moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds include other hydrazinylidene derivatives and benzoate esters with varying substituents. Examples include:
- Methyl 4-{5-[(E)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-2-chlorobenzoate
- Ethyl 4-{5-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-2-chlorobenzoate
Uniqueness
The uniqueness of methyl 4-{5-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-furyl}-2-chlorobenzoate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
特性
分子式 |
C20H14BrClN2O4 |
|---|---|
分子量 |
461.7 g/mol |
IUPAC名 |
methyl 4-[5-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]furan-2-yl]-2-chlorobenzoate |
InChI |
InChI=1S/C20H14BrClN2O4/c1-27-20(26)16-7-5-12(10-17(16)22)18-8-6-15(28-18)11-23-24-19(25)13-3-2-4-14(21)9-13/h2-11H,1H3,(H,24,25)/b23-11+ |
InChIキー |
DSAQDOCUIFBFGR-FOKLQQMPSA-N |
SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=C(O2)C=NNC(=O)C3=CC(=CC=C3)Br)Cl |
異性体SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)C3=CC(=CC=C3)Br)Cl |
正規SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=C(O2)C=NNC(=O)C3=CC(=CC=C3)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B302142.png)
![(5Z)-3-[(4-fluorophenyl)methyl]-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B302144.png)
![(5Z)-5-[2-(benzyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302145.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302146.png)
![(5Z)-5-{[2,5-DIMETHYL-1-(2-METHYLPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B302151.png)
![5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302152.png)
![methyl 3-(3-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B302154.png)
![(5Z)-5-{[1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B302155.png)
![(5Z)-5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302156.png)
![(5Z)-3-(4-fluorobenzyl)-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302157.png)
![(5Z)-3-(4-fluorobenzyl)-5-{2-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302159.png)

![5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302161.png)
![(5Z)-5-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B302162.png)
